Product packaging for Vertilmicin(Cat. No.:CAS No. 59711-97-6)

Vertilmicin

Cat. No.: B10820947
CAS No.: 59711-97-6
M. Wt: 489.6 g/mol
InChI Key: QVRLHIRFLRXFIW-OFMFRWEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with potent, broad-spectrum in vitro and in vivo activity against a range of Gram-negative and Gram-positive bacteria, making it a valuable compound for antimicrobial research . Its primary mechanism of action, characteristic of aminoglycosides, is the irreversible binding to the bacterial 30S ribosomal subunit. This binding interaction occurs at specific nucleotides of the 16S rRNA and the S12 protein, leading to misreading of mRNA and inhibition of protein synthesis, which results in bacterial cell death . Preclinical in vivo studies have demonstrated the efficacy of this compound in systemic infection models, showing comparable or superior therapeutic activity to netilmicin and gentamicin against pathogens such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus (including MRSA strains), and Enterococcus faecalis . A key research value of this compound lies in its potential to counter bacterial resistance, as it exhibits lower susceptibility to inactivation by some aminoglycoside-modifying enzymes, particularly certain N-acetyltransferases . This property makes it a useful tool for investigating resistance mechanisms and exploring new strategies to overcome antibiotic resistance. Research applications for this compound include its use in studying bacterial protein synthesis, evaluating novel therapeutic options for drug-resistant infections, and serving as a lead compound for the development of further aminoglycoside derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43N5O7 B10820947 Vertilmicin CAS No. 59711-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59711-97-6

Molecular Formula

C22H43N5O7

Molecular Weight

489.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12+,13-,15+,16-,17-,18+,19-,20-,21-,22+/m1/s1

InChI Key

QVRLHIRFLRXFIW-OFMFRWEUSA-N

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)C(C)N)N)N

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N

Origin of Product

United States

Molecular Structure and Structure Activity Relationship Sar Studies

Comparative Structural Analysis of Vertilmicin with Aminoglycoside Analogs

The molecular structure of this compound is closely related to other clinically important aminoglycosides, yet it possesses distinct features that define its biological activity. It is specifically a 1-N-ethyl derivative of verdamicin (B1209214). nih.gov Its structure is also highly similar to that of netilmicin (B1678213), which is 1-N-ethyl-sisomicin. nih.govresearchgate.net The primary distinction between this compound and netilmicin is the presence of a methyl group at the C-6′ position in this compound. nih.govresearchgate.netnih.govresearchgate.net These subtle but significant structural alterations are pivotal in defining its antibacterial spectrum and its stability against resistance enzymes.

A comparative analysis with its direct precursor, verdamicin, and other analogs like netilmicin and amikacin (B45834), reveals the impact of specific chemical modifications. The 1-N-ethylation of the 2-deoxystreptamine (B1221613) ring is a key modification shared with netilmicin, while the C-6' methyl group is unique when compared to netilmicin. nih.govresearchgate.net Amikacin, another semi-synthetic aminoglycoside, features a l-(−)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin (B1662678) A, a substantially different modification strategy. researchgate.net

CompoundParent MoleculeKey Structural ModificationsReference
This compoundVerdamicin1-N-ethyl group on the 2-deoxystreptamine ring; Methyl group at the C-6′ position. nih.govresearchgate.net
NetilmicinSisomicin (B1680986)1-N-ethyl group on the 2-deoxystreptamine ring. nih.govresearchgate.net
Verdamicin- (Natural Product)Lacks the 1-N-ethyl group present in this compound. nih.gov
AmikacinKanamycin AAcylation with an L-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group. researchgate.net

Elucidation of Structural Determinants for Antimicrobial Efficacy

The antimicrobial potency of this compound is intrinsically linked to its specific structural features. Research indicates that the introduction of the 1-N-ethyl group is a critical determinant of its enhanced efficacy, especially against bacteria that have acquired resistance to older aminoglycosides like gentamicin (B1671437). nih.govasm.org This modification is thought to increase the molecule's potency by making it a poorer substrate for certain aminoglycoside-modifying enzymes (AMEs), thus protecting it from inactivation. asm.org

Influence of Molecular Architecture on Susceptibility to Resistance Enzymes

The most significant advantage of this compound's molecular design lies in its reduced susceptibility to enzymatic inactivation. Bacterial resistance to aminoglycosides is most commonly due to the expression of AMEs, which catalyze the covalent modification (acetylation, phosphorylation, or adenylation) of the antibiotic, rendering it unable to bind to its ribosomal target. nih.govnih.gov These enzymes include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.gov

This compound's structure confers enhanced stability against several clinically important AMEs. The methyl group at the C-6′ position, in conjunction with the 1-N-ethyl group, provides steric hindrance that specifically interferes with the activity of 6'-N-acetyltransferases. nih.govnih.govresearchgate.net Studies have shown that this compound has a significantly lower susceptibility to modification by the N-acetyltransferase AAC(6′)-Ie. nih.gov Furthermore, when tested against the clinically prominent bifunctional enzyme AAC(6′)-APH(2″), which is common in Gram-positive pathogens, this compound exhibited lower susceptibility to both acetylation and phosphorylation compared to netilmicin and verdamicin. nih.govresearchgate.net

A systematic evaluation of this compound's susceptibility to various recombinant AMEs provides a detailed picture of its resistance profile. nih.gov Compared to other aminoglycosides, this compound demonstrates substantially higher stability against acetylation by AAC(6′)-Ie and the bifunctional enzyme AAC(6′)-Ie-APH(2′′)-Ia. nih.gov It also shows moderately improved stability against adenylation by ANT(2′′)-Ia. nih.gov However, its stability against phosphorylation by APH(2′′)-Ia and acetylation by AAC(6′)-Ib is comparable to that of other aminoglycosides. nih.gov This nuanced susceptibility profile highlights how specific structural elements of the this compound molecule interact differently with the active sites of various resistance enzymes.

Aminoglycoside-Modifying Enzyme (AME)Type of ModificationSusceptibility of this compoundReference
AAC(6′)-IeAcetylationMuch higher stability (45.8- to 250.0-fold lower susceptibility) compared to other aminoglycosides. nih.gov
AAC(6′)-Ie-APH(2′′)-IaAcetylationMuch higher stability (39.2- to 116.7-fold lower susceptibility) compared to other aminoglycosides. nih.gov
ANT(2′′)-IaAdenylationModerately higher stability (1.8- to 7.5-fold lower susceptibility) compared to most other aminoglycosides (excluding amikacin). nih.gov
APH(2′′)-IaPhosphorylationRelatively comparable stability to other aminoglycosides. nih.gov
AAC(6′)-Ib and AAC(6′)-Ib-crAcetylationRelatively comparable stability to other aminoglycosides. nih.gov
AAC(6′)-APH(2′′)Acetylation & PhosphorylationLower susceptibility to both modifications compared to netilmicin and verdamicin. nih.govresearchgate.net

Antimicrobial Mechanisms of Action of Vertilmicin

Ribosomal Target Interaction and Protein Synthesis Inhibition

Vertilmicin, like other aminoglycosides, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis nih.govnih.govnih.gov. Specifically, it binds to the 16S ribosomal RNA (rRNA) located within the A-site of the 30S ribosomal subunit drugbank.comdiva-portal.org. This binding event is critical as it disrupts several key stages of translation. The interaction interferes with the correct binding of aminoacyl-tRNA (aa-tRNA) to the messenger RNA (mRNA)-ribosome complex and impedes the accurate codon-anticodon recognition drugbank.comdiva-portal.org. By binding to the decoding center, this compound can restrict the mobility of crucial nucleotides, leading to errors in protein sequence (miscoding) and hindering the proper translocation of the ribosome along the mRNA diva-portal.org. These disruptions collectively inhibit the elongation of the polypeptide chain and lead to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death diva-portal.org. This compound has been characterized as a potent bactericidal agent, demonstrating low MBC/MIC ratios, which suggests a rapid and concentration-dependent killing effect nih.gov. Furthermore, as a semisynthetic derivative, this compound exhibits reduced susceptibility to certain aminoglycoside-modifying enzymes, such as N-acetyltransferase 6′-Ie, a common mechanism of bacterial resistance nih.govnih.gov.

Broader Cellular and Molecular Effects on Bacterial Physiology

Beyond its primary role in inhibiting protein synthesis, this compound can induce more widespread physiological disruptions within bacterial cells, contributing to its bactericidal activity elifesciences.org. The dysregulation of the bacterial membrane potential by aminoglycosides has been associated with alterations in ATP flux, which can lead to metabolic dysfunction and the formation of pores within the cell membrane elifesciences.org. These secondary effects are considered significant contributors to the cell-killing capacity of these antibiotics. Moreover, the direct inhibition of translation by aminoglycosides may indirectly result in defective ribosome assembly. This occurs when an imbalance arises between the production rates of ribosomal RNA (rRNA) and ribosomal proteins, thereby compromising the integrity and function of the ribosome biogenesis pathway mdpi.com. This compound's efficacy is further supported by its comparatively favorable resistance profile. It demonstrates reduced susceptibility to key aminoglycoside-modifying enzymes, such as AAC(6′)-APH(2″), which typically confer resistance through acetylation and phosphorylation nih.govnih.gov. This characteristic enhances this compound's effectiveness against certain strains that have developed resistance to other aminoglycosides, particularly in Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, where it exhibits lower minimum inhibitory concentrations (MIC90) against gentamicin-resistant isolates nih.gov.

Table 1: Minimum Inhibitory Concentration 90% (MIC90) of this compound Against Selected Bacterial Isolates

Bacterial SpeciesStrain Type / Resistance ProfileMIC90 (µg/ml)
Escherichia coliNon-gentamicin-resistant0.5 - 8
Klebsiella pneumoniaeNon-gentamicin-resistant0.5 - 8
Staphylococcus aureusNon-gentamicin-resistant0.5 - 8
Staphylococcus epidermidisNon-gentamicin-resistant0.5 - 8
Staphylococcus aureusGentamicin-resistant16
Staphylococcus epidermidisGentamicin-resistant16

Data compiled from nih.gov. MIC90 values represent the minimum concentration of the antibiotic required to inhibit the visible growth of 90% of the tested bacterial isolates.

Preclinical Assessment of Vertilmicin S Antimicrobial Spectrum and Potency

In Vitro Antimicrobial Profiling

The in vitro activity of Vertilmicin has been extensively studied to establish its fundamental antimicrobial properties. These assessments provide crucial data on the concentrations required to inhibit and kill bacteria, the speed of its bactericidal action, and its effectiveness against challenging resistant strains.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. microbe-investigations.com

Studies involving a large collection of 1,185 clinical isolates demonstrated that for most non-gentamicin-resistant bacteria, the MIC₉₀ (the concentration required to inhibit 90% of isolates) of this compound was in the range of 0.5 to 8 µg/ml. researchgate.net This potency was found to be comparable to other reference aminoglycosides. researchgate.net

Against gentamicin-resistant Gram-positive isolates, this compound showed significant activity. researchgate.net The MIC₉₀ for both gentamicin-resistant Staphylococcus aureus and Staphylococcus epidermidis was 16 µg/ml. researchgate.net

In Vitro Activity of this compound Against Non-Gentamicin-Resistant Bacteria
Bacterial GroupMIC₉₀ Range (µg/ml)
Most non-gentamicin-resistant bacteria (excluding Pseudomonas spp.)0.5 - 8
In Vitro Activity of this compound Against Gentamicin-Resistant Bacteria
BacteriumMIC₉₀ (µg/ml)
Staphylococcus aureus (Gentamicin-Resistant)16
Staphylococcus epidermidis (Gentamicin-Resistant)16

This compound also demonstrated potent bactericidal activity. The ratio of MBC to MIC is a key indicator of whether an antibiotic is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth), with a ratio of ≤4 often considered bactericidal. microbe-investigations.com For this compound, the MBC/MIC ratios were between 1 and 2 for Escherichia coli and Klebsiella pneumoniae, and for S. aureus. researchgate.net The ratio was slightly higher, ranging from 1 to 4, for S. epidermidis. researchgate.net These low ratios confirm the bactericidal nature of this compound against these key pathogens. researchgate.net

Time-kill kinetic assays are performed to understand the pharmacodynamics of an antibiotic, specifically the rate and extent of bacterial killing over time at various concentrations. oup.comnih.gov Studies on this compound have shown that its bactericidal effect is both rapid and concentration-dependent. researchgate.netresearchgate.net This means that as the concentration of this compound increases, the rate and extent of bacterial eradication also increase. This characteristic was observed against multiple bacterial strains, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa. researchgate.net

A critical aspect of a new antibiotic's profile is its activity against resistant bacteria. The primary mechanism of resistance to aminoglycosides involves modification of the antibiotic by bacterial enzymes. asm.org this compound has shown superior activity compared to older aminoglycosides against strains with known resistance mechanisms. asm.org

In Vivo Efficacy in Established Animal Models of Infection

Following promising in vitro results, the efficacy of this compound was evaluated in animal models to assess its performance in a complex biological system. These studies are crucial for confirming the therapeutic potential observed in laboratory tests.

In mouse models of systemic infection, this compound demonstrated high, broad-spectrum activity against infections caused by Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. nih.govasm.org The therapeutic efficacy was quantified by determining the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death. asm.org

The ED₅₀ values for subcutaneously administered this compound were found to be significantly lower than those of gentamicin (B1671437) for infections caused by E. coli and K. pneumoniae. asm.org While its efficacy was generally similar to netilmicin (B1678213), it showed better activity than verdamicin (B1209214) against infections caused by enzyme-producing resistant strains. asm.org

In Vivo Efficacy (ED₅₀) of this compound in Mouse Systemic Infection Models
BacteriumED₅₀ Range (mg/kg)
Escherichia coli0.63 - 0.82
Klebsiella pneumoniae0.18 - 0.29
Staphylococcus aureus0.25 - 0.99
Enterococcus faecalis4.35 - 7.11

Beyond systemic infections, the therapeutic efficacy of this compound was further confirmed in localized infection models. nih.govasm.org These models are designed to mimic specific types of clinical infections. This compound was evaluated in a rabbit skin burn infection model and a mouse ascending urinary tract infection model. nih.govasm.org The positive outcomes in these localized models further substantiated the potent antimicrobial activity of this compound, confirming that its in vitro activity translates to efficacy in treating infections confined to specific tissues. asm.org

Comparative Pharmacodynamic Performance against Reference Aminoglycosides

The preclinical assessment of this compound's pharmacodynamic profile reveals a potent, concentration-dependent bactericidal activity characteristic of the aminoglycoside class. Its performance, when compared to established reference aminoglycosides such as gentamicin, netilmicin, amikacin (B45834), and verdamicin, demonstrates a favorable spectrum of activity, particularly against challenging pathogens.

Aminoglycoside antibiotics are known to exhibit two key pharmacodynamic characteristics: a concentration-dependent rate and extent of bactericidal activity and a prolonged post-antibiotic effect (PAE). nih.govyoutube.com The concentration-dependent killing means that higher drug concentrations lead to a more rapid and extensive killing of bacteria. nih.govyoutube.com The PAE refers to the persistent suppression of bacterial growth even after the antibiotic concentration in the blood or tissue has fallen below the minimum inhibitory concentration (MIC). youtube.comderangedphysiology.com Aminoglycosides typically exhibit a strong PAE, a feature that has significant implications for optimizing dosing regimens. derangedphysiology.comresearchgate.net

In Vitro Potency and Spectrum

This compound has demonstrated potent in vitro activity against a broad range of bacterial isolates, including strains resistant to other aminoglycosides. Its efficacy, measured by the minimum inhibitory concentration (MIC), has been systematically compared with other agents.

One study evaluated the in vitro antibacterial activities of this compound and other aminoglycosides against clinical isolates that were resistant to gentamicin. The results indicated that this compound maintained significant potency against many of these resistant strains.

Table 1: Comparative In Vitro Activity of this compound and Reference Aminoglycosides against Gentamicin-Resistant Clinical Isolates

Organism (No. of Strains)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Escherichia coli (45)This compound2320.5 - >128
Amikacin4161 - 64
Netilmicin4640.5 - >128
Gentamicin32>1288 - >128
Klebsiella pneumoniae (30)This compound2160.5 - 128
Amikacin280.5 - 32
Netilmicin4321 - >128
Gentamicin161288 - >128
Pseudomonas aeruginosa (50)This compound8641 - >128
Amikacin8322 - 128
Netilmicin161282 - >128
Gentamicin16>1288 - >128
Staphylococcus aureus (40)This compound0.510.25 - 4
Amikacin241 - 16
Netilmicin0.520.25 - 8
Gentamicin8644 - >128
Data sourced from preclinical research studies. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

In Vivo Efficacy in Systemic Infections

The pharmacodynamic performance of this compound has also been confirmed in animal models of systemic infection. These studies provide crucial insights into the antibiotic's efficacy in vivo. In a mouse systemic infection model, the 50% effective dose (ED₅₀) of this compound was determined for infections caused by various Gram-positive and Gram-negative bacteria and compared with reference agents.

The results demonstrated that this compound possesses high in vivo activity. Its therapeutic efficacy was generally similar to that of netilmicin. Notably, this compound showed greater efficacy than gentamicin against most of the tested isolates and better activity than verdamicin, particularly against bacterial strains that produce aminoglycoside-modifying enzymes.

Table 2: Comparative In Vivo Efficacy (ED₅₀) of this compound and Reference Aminoglycosides in Murine Systemic Infection Models

Infecting OrganismThis compound (mg/kg)Netilmicin (mg/kg)Gentamicin (mg/kg)Verdamicin (mg/kg)
Escherichia coli 96120.820.752.112.56
Escherichia coli 10130.630.591.580.71
Klebsiella pneumoniae 95080.180.150.450.21
Klebsiella pneumoniae 11240.290.240.690.33
Staphylococcus aureus ATCC 259230.250.210.550.28
Staphylococcus aureus 8340.990.872.341.12
Enterococcus faecalis HH224.354.1110.239.87
Enterococcus faecalis 09017.116.8915.428.01
ED₅₀ represents the dose required to protect 50% of the infected mice from death.

Bacterial Resistance Mechanisms and Vertilmicin Susceptibility Profiling

Enzymatic Inactivation Pathways Affecting Vertilmicin

Research indicates that this compound exhibits a degree of resistance to enzymatic inactivation, particularly by bifunctional enzymes like AAC(6′)-APH(2″) asm.orgnih.gov. Studies comparing this compound with other aminoglycosides, such as netilmicin (B1678213) and verdamicin (B1209214), have shown that this compound is a less efficient substrate for these modifying enzymes asm.orgnih.govnih.gov.

While specific studies detailing this compound's interaction with individual AAC enzymes (e.g., AAC(6′)-Ie, AAC(6′)-Ib) in isolation are not extensively detailed in the provided results, comparative studies suggest that this compound shows lower susceptibility to acetylation by certain AAC enzymes. For instance, a study comparing this compound to other aminoglycosides indicated that its susceptibility to AAC(6′)-Ie acetylation was significantly lower nih.gov.

Similarly, detailed kinetic data for this compound's interaction with specific APH enzymes (e.g., APH(2″)-Ia) are not comprehensively provided. However, comparative studies suggest that this compound exhibits lower susceptibility to phosphorylation by bifunctional enzymes that include APH activity, such as AAC(6′)-Ie-APH(2″)-Ia nih.gov.

Information regarding this compound's susceptibility to specific ANT enzymes (e.g., ANT(2″)-Ia) is also limited in the provided search results. One study noted that this compound's susceptibility to ANT(2″)-Ia adenylation was lower compared to several other aminoglycosides, attributing this to a higher Km value nih.gov.

Comparative kinetic studies have been conducted using the bifunctional enzyme AAC(6′)-APH(2″). These studies analyzed kinetic parameters such as Km, Vmax, and Vmax/Km to assess the efficiency of modification asm.orgnih.gov. In these comparisons, this compound demonstrated lower efficiency as a substrate for both acetylation and phosphorylation activities of the enzyme when compared to netilmicin and verdamicin asm.orgnih.gov. For example, this compound showed a Vmax/Km ratio that indicated it was a relatively poor substrate for modification by this bifunctional enzyme asm.org.

Table 1: Comparative Susceptibility of Aminoglycosides to AAC(6′)-Ie Acetylation

AminoglycosideRelative Susceptibility (vs. Amikacin)Reference
This compound45.8- to 250.0-fold lower nih.gov
Amikacin (B45834)Baseline nih.gov
NetilmicinNot specified nih.gov
VerdamicinNot specified nih.gov

Non-Enzymatic Resistance Modalities

Information regarding non-enzymatic resistance mechanisms specifically affecting this compound, such as alterations in ribosomal target sites, is not extensively detailed in the provided search results. However, it is understood that ribosomal mutations are a known mechanism of aminoglycoside resistance in general nih.govnih.gov.

While the search results acknowledge that mutations in the ribosomal binding site can confer resistance to aminoglycosides nih.govnih.gov, specific research findings detailing how this compound's interaction with the ribosome is affected by such alterations are not present in the provided snippets. The primary target of aminoglycosides is the 30S small ribosomal subunit nih.govnih.gov.

Efflux Pumps and Reduced Permeability Mechanisms

Bacterial resistance to antibiotics, including aminoglycosides, is often multifactorial. Two significant mechanisms that contribute to reduced susceptibility are the action of efflux pumps and alterations in cellular permeability.

Efflux Pumps: Efflux pumps are transmembrane protein complexes that actively transport a variety of compounds, including antibiotics, out of the bacterial cell. This process reduces the intracellular concentration of the drug, thereby lowering its efficacy and conferring resistance nih.govnih.govjournalagent.comnih.govnih.gov. In Gram-negative bacteria, efflux systems, such as those belonging to the Resistance-Nodulation-Division (RND) family, are particularly important due to their broad substrate specificity and ability to expel diverse xenobiotics from the periplasm to the extracellular environment nih.govgardp.org. While specific efflux pumps directly linked to this compound resistance are not detailed in the provided literature, efflux is a recognized mechanism of resistance for aminoglycosides in general nih.gov. By extruding the antibiotic before it can reach its ribosomal target, efflux pumps significantly diminish the bactericidal effect of this compound.

Reduced Permeability: Gram-negative bacteria possess an outer membrane that acts as a formidable barrier, controlling the passage of molecules into the periplasmic space. This barrier is largely mediated by porins, which are channel-forming proteins embedded in the outer membrane. Porins facilitate the entry of essential nutrients and small molecules, but they also serve as entry points for many antibiotics nih.govnih.govnih.govbristol.ac.ukdovepress.com. Resistance can arise when bacteria alter the expression or structure of these porins. A reduction in the number of functional porins, or mutations that alter their channel properties, can significantly decrease the influx of antibiotics like this compound into the cell nih.govnih.govbristol.ac.uk. This reduced permeability can lead to cross-resistance, affecting susceptibility to multiple classes of antibiotics. For instance, alterations in key porins such as OmpF or OmpC in Escherichia coli have been associated with reduced entry of various antibiotics, including those that are hydrophilic nih.govnih.govdovepress.com. This diminished intracellular drug concentration can render bacteria less susceptible to the antibiotic's action.

Research into Overcoming this compound Resistance

The development of resistance necessitates ongoing research into strategies that can restore or enhance the efficacy of existing antibiotics or develop novel approaches. Several avenues are being explored to combat resistance to this compound and similar aminoglycosides.

Combination Therapies: Combining this compound with other antimicrobial agents is a promising strategy to achieve synergistic effects and overcome resistance asm.orgnih.govfrontiersin.org. Studies have investigated the combination of this compound with ceftazidime (B193861) against Pseudomonas aeruginosa. Pharmacokinetic/pharmacodynamic (PK/PD) modeling indicated that this combination demonstrated an enhanced bactericidal capacity, with a lower EC50 compared to monotherapy, suggesting improved efficacy nih.gov. Such combination therapies can potentially reduce the required dosage of individual agents and mitigate the development of further resistance.

Development of Aminoglycoside-Modifying Enzyme (AME)-Resistant Analogs: A primary mechanism of aminoglycoside resistance is the enzymatic modification of the drug by AMEs, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) nih.govresearchgate.netnih.govnih.govnih.gov. Semisynthetic aminoglycosides like this compound were developed to evade these enzymatic inactivations nih.govnih.govmdpi.com. This compound, a derivative of verdamicin, has shown improved stability against certain AMEs compared to other aminoglycosides. For example, research indicates that this compound exhibits significantly lower susceptibility to acetylation by AAC(6′)-Ie and AAC(6′)-Ie-APH(2′′)-Ia, and moderate stability against ANT(2′′)-Ia adenylation, when compared to other tested aminoglycosides nih.gov. This inherent resistance to specific enzymatic modifications contributes to its efficacy against strains harboring these resistance genes.

Efflux Pump Inhibitors (EPIs) and Other Resistance Modulators: Efflux pump inhibitors (EPIs) are compounds designed to block the activity of efflux pumps, thereby increasing the intracellular accumulation of antibiotics and restoring their effectiveness nih.govnih.govnih.govgardp.org. Research into EPIs aims to rejuvenate the activity of antibiotics that have become less effective due to efflux-mediated resistance. While direct studies on EPIs specifically for this compound resistance are not detailed in the provided snippets, the general principle applies to aminoglycosides. Furthermore, research is ongoing to develop inhibitors targeting other resistance mechanisms, such as aminoglycoside-modifying enzymes themselves, or to design novel compounds that can overcome resistance mcgill.cachemistryviews.org.

Table 1: Relative Stability of this compound Against Aminoglycoside-Modifying Enzymes (AMEs)

Enzyme TypeModification TypeRelative Stability of this compound (Fold Lower Susceptibility)Notes
AAC(6′)-IeAcetylation45.8- to 250.0-foldSignificantly more stable than other tested aminoglycosides.
AAC(6′)-Ie-APH(2′′)-IaAcetylation39.2- to 116.7-foldSignificantly more stable than other tested aminoglycosides.
ANT(2′′)-IaAdenylation1.8- to 7.5-foldModerately more stable (except for amikacin).
AAC(6′)-IbAcetylationComparableSimilar stability to other tested aminoglycosides.
AAC(6′)-Ib-crAcetylationComparableSimilar stability to other tested aminoglycosides.
APH(2′′)-IaPhosphorylationComparableSimilar stability to other tested aminoglycosides.
AAC(6′)-Ie-APH(2′′)-IaPhosphorylationComparableSimilar stability to other tested aminoglycosides.

*Data adapted from nih.gov.

Table 2: Comparative Efficacy of this compound in Combination Therapy Against Pseudomonas aeruginosa

Treatment RegimenEC50 (mg/L)Relative Efficacy
This compound Monotherapy4.54Baseline
This compound + Ceftazidime2.67Enhanced bactericidal capacity

*EC50 represents the concentration required to achieve 50% of the maximum effect. Data adapted from nih.gov.

Table 3: In Vivo Efficacy of this compound in Mouse Infection Models

PathogenSubcutaneous ED50 (mg/kg)Comparative Efficacy vs. Gentamicin (B1671437)Comparative Efficacy vs. VerdamicinComparative Efficacy vs. Netilmicin
Escherichia coli0.63 - 0.82BetterBetter (against E. coli 9612)Similar
Klebsiella pneumoniae0.18 - 0.29BetterNot specifiedSimilar
Staphylococcus aureus0.25 - 0.99BetterNot specifiedSimilar
Enterococcus faecalis4.35 - 7.11BetterBetter (against E. faecalis HH22)Similar

*ED50: 50% Effective Dose. Data adapted from nih.gov.

Compound Name List:

this compound

Gentamicin

Netilmicin

Verdamicin

Amikacin

Sisomicin (B1680986)

Kanamycin (B1662678)

Etilmicin

Ceftazidime

Plazomicin

Synthetic Chemistry and Biosynthetic Pathways

Origins and Isolation from Natural Producers (e.g., Micromonospora genus)

The genus Micromonospora is a well-established source of a diverse array of bioactive natural products, including numerous aminoglycoside antibiotics. These soil-dwelling bacteria are prolific producers of complex secondary metabolites, contributing significantly to the discovery of antimicrobial agents. Vertilmicin's lineage traces back to verdamicin (B1209214), a natural aminoglycoside antibiotic. Verdamicin was first isolated from Micromonospora olivoasterospora rsc.orgscite.airesearchgate.net. Subsequent research identified this compound as a derivative of this natural compound. Micromonospora species are typically isolated from soil environments, though they have also been found in marine sediments and associated with plant tissues, highlighting their widespread distribution and metabolic versatility rsc.org.

Semisynthetic Approaches to this compound Derivations

This compound is classified as a semisynthetic aminoglycoside, meaning it is derived from a naturally occurring compound through chemical modification. Specifically, this compound is a 1-N-ethyl derivative of verdamicin nih.govresearchgate.net. This structural modification is akin to the synthesis of netilmicin (B1678213), which is a 1-N-ethyl derivative of sisomicin (B1680986) nih.gov. The chemical structure of this compound is closely related to netilmicin, with the key distinction being the presence of a methyl group at the C-6′ position nih.govresearchgate.net.

The development of semisynthetic aminoglycosides like this compound has been driven by the need to overcome bacterial resistance mechanisms, particularly those involving aminoglycoside-modifying enzymes (AMEs). Research has extensively investigated this compound's susceptibility to various AMEs, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) nih.govresearchgate.netasm.orgnih.govmdpi.com. Studies have demonstrated that this compound exhibits enhanced stability against certain enzymatic modifications, such as acetylation by AAC(6′)-Ie and AAC(6′)-Ie-APH(2′′)-Ia, and phosphorylation by APH(2′′)-Ia, when compared to its parent compound verdamicin and other related aminoglycosides researchgate.netasm.orgnih.govnih.gov. This improved resistance to enzymatic inactivation is a critical factor in its potential therapeutic utility. For instance, this compound showed lower susceptibility to modifications by the recombinant bifunctional enzyme AAC(6′)-APH(2″) compared to netilmicin and verdamicin nih.gov.

Table 1: Comparative Stability of this compound Against Key Aminoglycoside-Modifying Enzymes (AMEs)

Enzyme TypeModificationThis compound Stability Relative to Other AminoglycosidesReference
AAC(6′)-IeAcetylationSignificantly higher stability researchgate.netasm.orgnih.gov
AAC(6′)-Ie-APH(2′′)-IaAcetylationSignificantly higher stability researchgate.netasm.orgnih.gov
APH(2′′)-IaPhosphorylationComparable stability researchgate.netasm.orgnih.gov
AAC(6′)-Ie-APH(2′′)-IaPhosphorylationComparable stability researchgate.netasm.orgnih.gov
ANT(2′′)-IaAdenylationModerately higher stability researchgate.netasm.orgnih.gov
AAC(6′)-IbAcetylationComparable stability researchgate.netasm.orgnih.gov
AAC(6′)-Ib-crAcetylationComparable stability researchgate.netasm.orgnih.gov

Note: "Comparable stability" indicates that this compound's susceptibility was not significantly different from other tested aminoglycosides for these specific enzyme types.

Biosynthetic Gene Clusters and Enzymatic Synthesis of Related Aminoglycosides

The biosynthesis of aminoglycoside antibiotics is a complex process, typically involving a series of enzymatic steps that assemble the characteristic aminocyclitol core and attached amino sugars. While specific details regarding the biosynthetic gene cluster (BGC) for verdamicin or this compound are not extensively detailed in the provided literature, the genus Micromonospora is known to harbor BGCs for other prominent aminoglycosides, such as gentamicin (B1671437) nih.govresearchgate.net.

The gentamicin biosynthetic pathway, elucidated in Micromonospora echinospora, involves genes responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core moiety and subsequent glycosylation steps. Key enzymes and genes identified in gentamicin biosynthesis include those involved in forming the 2-DOS core (e.g., gtmB, gtmA, gacH), adding N-acetyl-d-glucosamine (e.g., gtmG), and attaching d-xylose (B76711) (e.g., gtmE) nih.gov. The identification and characterization of such BGCs in Micromonospora underscore the genus's inherent capability for producing complex aminoglycoside structures. These biosynthetic pathways provide the foundational molecules, like verdamicin, which can then be chemically modified to yield semisynthetic derivatives such as this compound. The enzymatic synthesis of this compound itself is not described as a direct biological process; rather, it is achieved through chemical modification of the naturally produced verdamicin.

Advanced Analytical and Pharmacodynamic Methodologies in Vertilmicin Research

Chromatographic and Mass Spectrometric Techniques for Compound Analysis and Impurity Profiling

The accurate analysis and characterization of Vertilmicin and its related substances are crucial for quality control and understanding its behavior. Chromatographic and mass spectrometric techniques are indispensable tools in this regard. High-performance liquid chromatography (HPLC), often coupled with various detection methods, is widely used for the separation and quantification of this compound and its impurities.

Several studies have detailed the development and application of HPLC methods for this compound sulfate (B86663) analysis. A reversed-phase HPLC (RP-HPLC) method utilizing a C18 column with a mobile phase composed of trifluoroacetic acid-methanol has been reported to achieve good separation of this compound from its main related substances oup.comoup.com. This method demonstrated linearity over a specified range with high recovery rates and a low limit of detection oup.comoup.com. Due to this compound's lack of a strong chromophore, detection methods beyond standard UV absorption are often employed. Evaporative Light Scattering Detection (ELSD) has been utilized as a universal detection mode suitable for non-absorbing analytes like this compound sulfate, allowing for its direct analysis without derivatization oup.comresearchgate.net.

Coupling HPLC with mass spectrometry (MS) provides enhanced capabilities for structural elucidation and impurity identification. HPLC coupled with ion-trap mass spectrometry (LC-MS/MS) has been instrumental in characterizing the structures of this compound sulfate and its related substances oup.comoup.comnih.govresearchgate.net. Using electrospray ionization (ESI) in positive ion mode with MS(n) capability, researchers have identified numerous impurities, with some studies reporting the identification of novel impurities oup.comnih.gov. For instance, one study identified 18 impurities in a commercial sample of this compound, with eleven being newly identified, by employing LC-MS2 nih.gov. Another approach involves HPLC with pulsed electrochemical detection, which offers a sensitive and accurate method for the determination of this compound sulfate and its related substances without the need for derivatization researchgate.nettandfonline.com. Stability-indicating HPLC methods have also been developed, employing reversed-phase ion-pairing techniques with UV detection to monitor the drug's integrity in bulk form and in injections nih.govconicet.gov.arproquest.com.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (HPLC-ELSD) oup.comoup.comMethod 2 (HPLC-MS2) oup.comoup.comnih.govMethod 3 (HPLC-PED) researchgate.nettandfonline.com
Column Agilent SB-C18 (250 × 4.6 mm, 5 µm)C18 columnPoly(styrene-divinylbenzene)
Mobile Phase 0.05 mol/L Trifluoroacetic acid-methanol (85:15)Alkaline (pH 11) aqueous mobile phaseAqueous solution of sodium sulfate, sodium octanesulfonate, tetrahydrofuran, and phosphate (B84403) buffer (pH=3)
Detection Evaporative Light Scattering Detection (ELSD)Electrospray Ionization (ESI) MS2Pulsed Electrochemical Detection (PED)
Impurities Identified Main related substances18 impurities (11 newly identified)Related substances
Linearity Range 270–1350 µg/mLNot specifiedNot specified
Recovery 99.8%Not specifiedNot specified
LOD 10 µg/mLNot specifiedNot specified

Quantitative Pharmacodynamic Modeling for Drug-Host-Pathogen Interactions

Understanding the complex interplay between an antibiotic, the target pathogen, and the host is critical for optimizing therapeutic strategies. Quantitative pharmacodynamic (PD) modeling provides a framework for this understanding, allowing for the simulation and prediction of drug effects. While specific models for this compound are still emerging, the principles of PK/PD modeling are being applied to this compound.

Research has explored the in vitro synergy between this compound and other antibiotics, such as ceftazidime (B193861), against challenging pathogens like Pseudomonas aeruginosa, utilizing semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models patsnap.comresearchgate.net. These models integrate pharmacokinetic data (drug concentration over time) with pharmacodynamic data (drug effect on bacterial growth and killing) to simulate various treatment scenarios and predict outcomes. The development of dose optimization strategies for this compound has also been a subject of study, employing PK/PD modeling and simulation ufl.edu.

Mechanism-based PK/PD models are designed to capture the time course of bacterial counts, incorporating bacterial growth kinetics, drug pharmacokinetics, and the drug's effect on bacterial turnover nih.gov. Such models can account for factors like resistance development, combination therapy, and host responses, offering a comprehensive view of drug action nih.govekb.eg. For instance, models can link conventional PD surrogate indices, such as the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) ratio (AUC/MIC), the peak concentration to MIC ratio (Cmax/MIC), and the percentage of time the drug concentration remains above the MIC (%T>MIC), to clinical outcomes nih.gov. The murine thigh model, a common preclinical model, is used to determine the pharmacodynamics of antibiotics by inoculating bacteria into the thigh and measuring bacterial eradication efficacy ors.org. These modeling approaches are essential for guiding dosing regimen selection to maximize efficacy and minimize the emergence of resistance.

Standardization of In Vitro and In Vivo Antimicrobial Efficacy Testing Protocols

To reliably assess the antimicrobial activity of this compound, standardized in vitro and in vivo testing protocols are essential. These protocols ensure reproducibility and comparability of results across different studies and laboratories.

In Vitro Efficacy Testing

The in vitro antibacterial activity of this compound has been extensively evaluated using standard microbiological assays. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests are routinely performed to determine the lowest concentrations of this compound that inhibit or kill specific bacterial strains, respectively nih.govresearchgate.net. Studies have employed the agar (B569324) dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination nih.govasm.org. These evaluations typically involve testing against both susceptible and resistant strains of Gram-negative and Gram-positive bacteria, including common pathogens like Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus nih.govresearchgate.netnih.gov. Time-kill curve studies are also conducted to assess the rate and extent of bacterial killing by this compound, often comparing its performance to reference antibiotics such as gentamicin (B1671437), netilmicin (B1678213), and amikacin (B45834) nih.govresearchgate.net. Furthermore, this compound's susceptibility to modifications by aminoglycoside-modifying enzymes (AMEs) is evaluated in vitro, providing insights into resistance mechanisms nih.govresearchgate.netnih.gov.

In Vivo Efficacy Testing

The efficacy of this compound in vivo is primarily assessed through animal infection models. Studies have utilized mouse models for systemic infections caused by various bacteria, as well as local infection models such as rabbit skin burn infections and mouse ascending urinary tract infections asm.orgnih.govresearchgate.netnih.gov. These models allow for the determination of efficacy metrics, such as the 50% effective dose (ED50), which represents the dose required to reduce the bacterial population by 50% or achieve a specific therapeutic outcome nih.govresearchgate.netnih.gov. Comparative studies have shown this compound to have in vivo activity generally similar to netilmicin and superior to gentamicin and verdamicin (B1209214) against certain isolates, particularly those producing aminoglycoside-modifying enzymes asm.orgnih.govresearchgate.netnih.gov. The standardization of these in vivo models, including the choice of animal species, infection route, bacterial challenge dose, and outcome measures, is crucial for robust and interpretable results.

Compound List:

this compound

Netilmicin

Verdamicin

Gentamicin

Amikacin

Sisomicin (B1680986)

Kanamycin (B1662678)

Etilmicin (or Etimicin)

Micronomycin

Ceftazidime

Q & A

Basic Research Questions

Q. What validated experimental protocols exist for determining Vertilmicin's minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?

  • Methodological Answer: Use Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays. Prepare cation-adjusted Mueller-Hinton broth, inoculate with bacterial strains, and incubate at 35°C for 18–24 hours. This compound's MIC values can be compared to reference aminoglycosides like gentamicin, with validation through triplicate experiments to ensure reproducibility. Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) to confirm assay consistency .

Q. What pharmacokinetic (PK) parameters are critical when assessing this compound's bioavailability in preclinical studies?

  • Methodological Answer: Key PK parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). For example, in rats, intravenous administration of this compound showed dose-dependent AUC values, while intramuscular administration demonstrated prolonged Tmax compared to gentamicin. Use high-performance liquid chromatography (HPLC) with fluorometric derivatization for accurate plasma quantification .

Q. How do standard analytical methods quantify this compound in biological matrices, and what are their limitations?

  • Methodological Answer: HPLC coupled with pre-column derivatization using 1-fluoro-2,4-dinitrobenzene is a validated method for this compound quantification in plasma. However, limitations include interference from matrix components in complex samples like renal tissue. To mitigate this, optimize extraction protocols (e.g., protein precipitation with acetonitrile) and validate recovery rates using spiked calibration curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's renal clearance data between acute and chronic dosing regimens in animal models?

  • Methodological Answer: Employ crossover study designs to compare single-dose vs. multiple-dose pharmacokinetics in the same cohort. Use mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for saturable renal reabsorption pathways. For instance, Zhou et al. (2010) observed nonlinear clearance in dogs at higher doses, suggesting tubular reabsorption saturation. Validate findings with urinary excretion studies and immunohistochemical analysis of renal transporters .

Q. What strategies address contradictions in this compound's tissue distribution data across different animal models?

  • Methodological Answer: Standardize experimental conditions, including dosing routes (e.g., intravenous vs. intramuscular), sampling timepoints, and tissue homogenization techniques. For example, in rats, this compound showed higher renal accumulation than gentamicin, whereas in dogs, distribution patterns varied with dosing frequency. Use radiolabeled this compound (e.g., <sup>14</sup>C-tagged) for precise tissue tracking and autoradiography to visualize spatial distribution .

Q. How should studies investigate this compound's resistance mechanisms in the context of aminoglycoside-modifying enzymes (AMEs)?

  • Methodological Answer: Conduct recombinant enzyme assays using AAC(6′)-APH(2″), a bifunctional AME, to measure this compound's susceptibility to enzymatic modification. Compare MIC shifts in Staphylococcus aureus strains expressing AMEs versus controls. Li et al. (2008) demonstrated that this compound retains activity against strains resistant to gentamicin, suggesting structural resistance to common AMEs. Combine these findings with molecular docking simulations to identify critical binding regions .

Q. What methodological considerations ensure reproducibility of this compound's ototoxicity data in longitudinal studies?

  • Methodological Answer: Use auditory brainstem response (ABR) testing to monitor hearing thresholds in animal models over time. Pair functional assessments with histopathological analysis of cochlear hair cells. For example, Fujino et al. (1982) established dose-dependent ototoxicity for netilmicin, a structural analog; apply similar protocols to this compound while controlling for confounding factors like concurrent nephrotoxicity .

Methodological Best Practices

  • Literature Review : Use PubMed search filters combining terms like "this compound AND (pharmacokinetics OR resistance)" and limit to studies with in vivo validation .
  • Data Reproducibility : Adhere to FAIR principles by depositing raw HPLC chromatograms and PK datasets in repositories like Zenodo with CC-BY licenses .
  • Ethical Compliance : For ototoxicity studies, follow ARRIVE guidelines for humane endpoints and sample size justification to minimize animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.